molecular formula C10H19NO B14192779 (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine CAS No. 918306-53-3

(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine

Cat. No.: B14192779
CAS No.: 918306-53-3
M. Wt: 169.26 g/mol
InChI Key: PCYKVMROXLJQSC-UHFFFAOYSA-N
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Description

(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine is an organic compound with a unique structure that includes a methoxyethyl group and a dimethylpent-4-en-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine typically involves the reaction of 2-methoxyethylamine with 2,2-dimethylpent-4-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds, facilitating the study of biochemical pathways and mechanisms.

    Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-amine
  • (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-oxide

Uniqueness

(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine is unique due to its specific structural features, such as the methoxyethyl group and the imine moiety These features confer distinct chemical and physical properties, making it valuable for various applications

Properties

CAS No.

918306-53-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,2-dimethylpent-4-en-1-imine

InChI

InChI=1S/C10H19NO/c1-5-6-10(2,3)9-11-7-8-12-4/h5,9H,1,6-8H2,2-4H3

InChI Key

PCYKVMROXLJQSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C=NCCOC

Origin of Product

United States

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